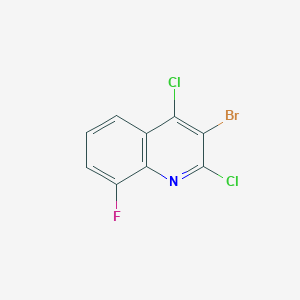

3-Bromo-2,4-dichloro-8-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,4-dichloro-8-fluoroquinoline is a halogenated quinoline derivative characterized by bromine at position 3, chlorine at positions 2 and 4, and fluorine at position 7. Its molecular formula is C₉H₃BrCl₂FN, with a molecular weight of 308.39 g/mol. The compound’s multiple halogen substituents enhance its electron-deficient nature, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural complexity allows for diverse reactivity, particularly in cross-coupling reactions or as a precursor for functionalized heterocycles .

Preparation Methods

The synthesis of 3-Bromo-2,4-dichloro-8-fluoroquinoline typically involves multi-step reactions. One common method includes the bromination, chlorination, and fluorination of quinoline derivatives. For instance, starting with 2-fluoro-3-chloronitrobenzene, bromine can be added under controlled conditions to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity .

Chemical Reactions Analysis

3-Bromo-2,4-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo such reactions under appropriate conditions.

Cross-Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

3-Bromo-2,4-dichloro-8-fluoroquinoline has several applications in scientific research:

Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antiviral, and antineoplastic activities.

Material Science: These compounds are used in the development of liquid crystals and other advanced materials.

Agriculture: Some fluorinated quinolines are used as agrochemicals due to their biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-8-fluoroquinoline involves its interaction with various molecular targets. The incorporation of fluorine enhances its biological activity, allowing it to inhibit specific enzymes or interact with DNA . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substitution patterns, physicochemical properties, and applications.

Substitution Patterns and Reactivity

- 3-Bromo-8-fluoroquinoline (C₉H₅BrFN): Lacks the dichloro substituents at positions 2 and 4, reducing steric hindrance and electrophilicity. This simpler analog is often used in Suzuki-Miyaura couplings due to its accessible bromine site .

- 8-Bromo-4-chloro-2-methylquinoline (C₁₀H₇BrClN): Substitutes chlorine at position 4 and adds a methyl group at position 2.

- 3-Bromo-8-chloro-6-nitroquinoline (C₉H₄BrClN₂O₂): Features a nitro group at position 6, a strong electron-withdrawing substituent that directs electrophilic substitution reactions to specific positions. This compound is notable for its solubility in chloroform and methanol .

Functional Group Variations

- 4-Amino-3-bromo-8-fluoroquinoline (C₉H₆BrFN₂): The amino group at position 4 introduces nucleophilic reactivity, enabling participation in condensation or diazotization reactions. This contrasts with the halogen-only substituents in the target compound .

- Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (C₁₂H₈BrClFNO₂): Contains an ester group at position 3, offering a site for hydrolysis or transesterification. Such derivatives are common in prodrug design .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|

| 3-Bromo-2,4-dichloro-8-fluoroquinoline | C₉H₃BrCl₂FN | 308.39 | Limited data (likely DMSO) | Pharmaceutical intermediates |

| 8-Bromo-7-fluoro-2-methoxyquinoline | C₁₀H₇BrFNO | 256.07 | Not specified | Agrochemical research |

| 3-Bromo-8-chloro-6-nitroquinoline | C₉H₄BrClN₂O₂ | 287.49 | Chloroform, methanol | Cross-coupling reactions |

| 4-Amino-3-bromo-8-fluoroquinoline | C₉H₆BrFN₂ | 241.06 | Polar solvents (e.g., water) | Antibacterial agents |

Biological Activity

3-Bromo-2,4-dichloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, notable for its unique halogenation pattern. The molecular formula is C9H3BrCl2F with a molecular weight of 294.94 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial, antiviral, and antineoplastic agent. The incorporation of fluorine enhances its pharmacokinetic properties, making it more effective in targeting specific biological pathways.

Chemical Structure and Properties

The structure of this compound features a quinoline ring substituted with bromine, chlorine, and fluorine atoms. This specific substitution pattern enhances its reactivity compared to similar compounds, allowing for diverse applications in scientific research and industry.

| Property | Details |

|---|---|

| Molecular Formula | C9H3BrCl2F |

| Molecular Weight | 294.94 g/mol |

| Halogen Substituents | Bromine (Br), Chlorine (Cl), Fluorine (F) |

The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and DNA. These interactions can lead to the inhibition of critical biological processes such as DNA replication and cell division, which are vital for the growth of cancer cells and pathogens.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics. For instance:

- Inhibition zones against Pseudomonas aeruginosa were reported at 22 mm compared to a standard drug's 24 mm .

- Minimum inhibitory concentrations (MICs) against various strains ranged from 4 to 16 µg/mL, showing promise against drug-resistant strains .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that the halogenated structure enhances binding affinity to viral proteins, potentially inhibiting viral replication processes. The exact mechanisms remain under investigation but are believed to involve interference with viral enzyme functions.

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. For example:

- IC50 values against HeLa cells were reported in the range of 5–19 mM, indicating significant potency compared to traditional chemotherapeutics like cisplatin .

- The compound's selectivity towards cancer cells over normal fibroblasts suggests a favorable therapeutic index.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various quinoline derivatives including this compound. It was found to outperform several standard antibiotics against resistant strains of bacteria .

- Cytotoxicity Assessment : In a comparative study with cisplatin on ovarian carcinoma cell lines (A2780), the compound showed enhanced selectivity and potency, indicating its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2,4-dichloro-8-fluoroquinoline, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via halogenation reactions or nucleophilic aromatic substitution (SNAr) using fluorinated precursors. For instance, bromination at position 3 can be achieved using Br₂ in the presence of a Lewis acid catalyst, while chlorination at positions 2 and 4 may require controlled Cl₂ gas introduction. Purification is critical: recrystallization in ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate) improves purity (>95%). Yield optimization involves temperature control (e.g., 0–5°C for bromination) and stoichiometric balancing of halogenating agents .

Q. Which spectroscopic techniques are essential for characterizing structural and purity attributes?

- Methodological Answer :

- ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at position 8).

- HPLC-MS : Confirm molecular weight (C₁₀H₄BrCl₂FN) and detect impurities (e.g., residual solvents or dihalogenated byproducts).

- X-ray crystallography : Resolve ambiguity in regiochemistry for the dichloro substitution .

Q. How should solubility challenges be addressed during experimental design?

- Methodological Answer : The compound’s low water solubility requires co-solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Sonication or mild heating (40–50°C) enhances dissolution. Note: Solvent selection impacts stability; avoid prolonged exposure to polar aprotic solvents to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions influence biological activity in kinase inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bromine at position 3 enhances steric hindrance, affecting ATP-binding pocket interactions in kinases. Fluorine at position 8 increases lipophilicity, improving membrane permeability. Use competitive binding assays (e.g., fluorescence polarization) with recombinant kinases to quantify IC₅₀ shifts when substituents are modified .

Q. How can contradictions in reaction yields between SNAr and cross-coupling methods be resolved?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., dehalogenation during SNAr). To resolve:

- Kinetic monitoring : Use in-situ IR or GC-MS to track intermediate stability.

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but may require inert atmospheres.

- Statistical optimization : Apply Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity .

Q. What computational strategies predict regioselectivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the C-5 position may show higher electrophilicity due to electron-withdrawing groups (Cl, F). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Q. Key Considerations for Contradictory Data

- Spectral Assignments : Overlapping signals in NMR (e.g., Cl and Br proximity) may require 2D techniques (COSY, HSQC) .

- Biological Replicates : Use ≥3 independent assays to account for variability in enzyme inhibition studies.

Properties

CAS No. |

1447959-10-5 |

|---|---|

Molecular Formula |

C9H3BrCl2FN |

Molecular Weight |

294.93 g/mol |

IUPAC Name |

3-bromo-2,4-dichloro-8-fluoroquinoline |

InChI |

InChI=1S/C9H3BrCl2FN/c10-6-7(11)4-2-1-3-5(13)8(4)14-9(6)12/h1-3H |

InChI Key |

UCBQNVCTFYQBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.